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Berberine is a naturally occurring compound found in several plants, including Berberis vulgaris (European barberry), Berberis aristata (Indian barberry), and Coptis chinensis (Chinese goldthread) []. It has a long history of use in traditional medicine, particularly in China, for various ailments.
In recent years, berberine has gained increasing interest within the scientific research community due to its potential health benefits. Several studies have explored its potential applications in various areas, including:
Berbamine is a complex natural compound classified as a benzylisoquinoline alkaloid. Its chemical formula is , and it possesses a unique structure characterized by multiple methoxy groups and a distinctive bicyclic framework. This compound has gained attention for its diverse biological activities, particularly in the context of cancer treatment and immunomodulation. Berbamine is primarily extracted from various plant species, including Berberis and Coptis, and has been utilized in traditional medicine, particularly in China, for conditions such as leukopenia .
Berberine's mechanism of action is multifaceted and still being explored. It appears to interact with various cellular processes, including:
Berbamine exhibits a range of biological activities, making it a compound of interest in pharmacological research:
The synthesis of berbamine can be achieved through various methods:
Berbamine's applications extend beyond traditional medicine:
Studies have revealed several interactions involving berbamine:
Berbamine shares structural and functional similarities with several other alkaloids. Here are some notable compounds for comparison:
Berbamine stands out due to its specific action on apoptosis pathways and its unique combination of methoxy groups that enhance its solubility and biological activity.
Berbamine possesses the molecular formula C₃₇H₄₀N₂O₆, representing a complex bisbenzylisoquinoline alkaloid structure [1] [3]. The compound exhibits a molecular weight of 608.72 grams per mole, positioning it among the larger naturally occurring alkaloids [3] [6]. The International Union of Pure and Applied Chemistry systematic name for berbamine is (1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol [1].
The Chemical Abstracts Service registry number for berbamine is 478-61-5, which serves as the primary identifier for this compound in chemical databases [1] [3] [6]. Berbamine belongs to the class of bisbenzylisoquinoline alkaloids, characterized by two benzylisoquinoline units connected through phenolic oxygen bridging [8] [37]. The compound is also known by several synonyms including (+)-berbamine, d-berbamine, and 6,6′,7-trimethoxy-2,2′-dimethylberbaman-12-ol [3] [4].
The structural framework of berbamine consists of two isoquinoline rings connected by diphenyl ether linkages, creating a macrocyclic bis-benzylisoquinoline architecture [8] [40]. This structural arrangement places berbamine within a specific subgroup of natural products that exhibit distinctive pharmacological properties due to their unique three-dimensional configuration [37] [40].
Berbamine exhibits significant stereochemical complexity, containing two defined stereocenters that contribute to its optical activity [4]. The compound exists as the (+)-enantiomer in its naturally occurring form, demonstrating dextrorotatory optical rotation [3] [4]. The absolute configuration of the natural enantiomer has been established as (1S,14R), indicating the spatial arrangement of atoms around the chiral centers [1] [4].
The stereochemical integrity of berbamine has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy with chiral shift reagents [36]. Research has demonstrated that berbamine maintains its stereochemical configuration under standard analytical conditions, with enantiomeric excess values typically exceeding 80% in purified samples [36]. The compound's stereochemistry directly influences its spectroscopic properties, particularly in carbon-13 nuclear magnetic resonance spectroscopy, where the preferred conformation affects chemical shift patterns [15].
The optical rotation of berbamine has been precisely measured at [α]D²⁰ = +114.6° when determined in chloroform at a concentration of 1.0 gram per 100 milliliters [6]. Alternative measurements in methanol have yielded values of [α]D²⁰ = +103°, demonstrating solvent-dependent variation in optical rotation [26] [37]. This stereochemical characteristic serves as a critical parameter for compound identification and purity assessment [13].
The bisbenzylisoquinoline framework of berbamine creates a rigid molecular structure that restricts conformational flexibility around the chiral centers [33]. This structural rigidity contributes to the compound's stability and influences its interaction with biological targets through specific three-dimensional recognition patterns [33] [40].
The physicochemical characteristics of berbamine encompass a comprehensive range of properties that define its behavior under various conditions. The following table summarizes the key physicochemical parameters:
Table 1: Physical and Chemical Properties of Berbamine
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₄₀N₂O₆ |
| Molecular Weight (g/mol) | 608.72 |
| CAS Number | 478-61-5 |
| Melting Point (°C) | 198.5 |
| Optical Rotation [α]D20 | +114.6° (c = 1.0 in chloroform) |
| Density (g/cm³) | 1.1648 (estimated) |
| pKa | 7.33 (20°C in aqueous methanol) |
| Boiling Point (°C) | 655.15 (estimated) |
| Refractive Index | 1.5300 (estimated) |
| Storage Temperature | -20°C, protect from light |
| Appearance | White to yellow crystalline powder |
Berbamine demonstrates distinctive solubility characteristics across various solvents, exhibiting preferential dissolution in organic media compared to aqueous systems [6] [10]. The compound shows excellent solubility in dimethyl sulfoxide, achieving concentrations of 100-125 milligrams per milliliter [10] [27]. In ethanol, berbamine dissolves to approximately 25 milligrams per milliliter, while remaining essentially insoluble in pure water [10].
Table 2: Solubility Properties of Berbamine
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 100-125 mg/mL (164.27-205.35 mM) | Ultrasonic treatment recommended |
| Ethanol | 25 mg/mL (41.06 mM) | |
| Water | Insoluble | Cold water - insoluble |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Acetone | Soluble | |
| Dilute hydrochloric acid | Easily soluble | Also soluble in dilute sulfuric acid |
| Ether | Soluble | |
| Petroleum ether | Slightly soluble when boiling | Insoluble when cold |
The thermal properties of berbamine indicate substantial stability under normal conditions, with a melting point of 198.5°C representing the transition from solid to liquid phase [6]. The compound exhibits a relatively high boiling point of approximately 655.15°C, though this value represents an estimation based on molecular structure considerations [6]. These thermal characteristics reflect the strong intermolecular forces present in the crystalline structure of berbamine [6] [27].
The compound demonstrates acid-base properties consistent with its alkaloid nature, exhibiting a pKa value of 7.33 in aqueous methanol at 20°C [6]. This value indicates that berbamine exists predominantly in its neutral form under physiological pH conditions, influencing its solubility and membrane permeability characteristics [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for berbamine through both proton and carbon-13 analysis [14] [15]. Proton nuclear magnetic resonance spectroscopy of berbamine in deuterated methanol reveals characteristic aromatic signals at 7.37, 7.11, and 6.77-6.69 parts per million, corresponding to the substituted benzene rings within the bisbenzylisoquinoline framework [14]. These chemical shifts reflect the electronic environment of the aromatic protons, influenced by the methoxy and hydroxyl substituents present on the phenyl rings [14].
The methoxy groups in berbamine generate distinct signals in the proton nuclear magnetic resonance spectrum, typically appearing as singlets in the region of 3.7-4.0 parts per million [14]. The N-methyl groups associated with the isoquinoline nitrogen atoms produce characteristic signals around 2.4-2.8 parts per million, confirming the tertiary amine character of these functional groups [14].
Carbon-13 nuclear magnetic resonance spectroscopy of berbamine demonstrates the dependence of spectroscopic properties on the preferred molecular conformation [15]. The analysis reveals distinct chemical shifts for aromatic carbons, aliphatic carbons, and methoxy carbons, providing detailed structural confirmation [15] [17]. Chemical shifts are typically reported relative to chloroform-d, with aromatic carbons appearing in the range of 110-160 parts per million and aliphatic carbons in the range of 20-70 parts per million [14] [15].
The stereochemical characteristics of berbamine significantly influence the carbon-13 nuclear magnetic resonance spectrum, with specific chemical shift patterns corresponding to the absolute configuration of the molecule [15]. This correlation between stereochemistry and spectroscopic properties serves as a valuable tool for structural determination and enantiomeric analysis [15].
Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation patterns for berbamine [19] [20]. Electrospray ionization mass spectrometry typically generates a molecular ion peak at m/z 609.15 corresponding to the protonated molecular ion [M+H]⁺ [18] [20]. The molecular ion peak at m/z 608 represents the molecular radical cation under electron ionization conditions [22] [26].
Fragmentation patterns in mass spectrometry reveal characteristic loss of specific molecular segments from the parent ion [19] [20]. Berbamine demonstrates typical fragmentation involving the loss of methyl groups (m/z 593), methoxy groups (m/z 577), and larger structural fragments corresponding to cleavage of the bisbenzylisoquinoline framework [19] [20]. Base peak fragments commonly appear at m/z 174 and m/z 198, representing stable ionic species formed through rearrangement processes [22] [26].
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry has been employed for quantitative analysis of berbamine, utilizing multiple reaction monitoring transitions [19] [20]. The primary transition employed for berbamine quantification is m/z 609.3 → 566.3, providing high specificity and sensitivity for analytical applications [19] [20]. Alternative transitions include m/z 609.15 → 304.2 and m/z 609.15 → 285.1, offering additional confirmation of compound identity [20].
The mass spectrometric behavior of berbamine demonstrates stability under standard ionization conditions, with minimal in-source fragmentation observed under optimized parameters [19] [20]. This stability facilitates accurate quantitative analysis and structural confirmation across various analytical applications [19] [20].
Ultraviolet-visible spectroscopy of berbamine reveals characteristic absorption maxima that serve as distinctive analytical markers [6] [28] [29]. The primary absorption maximum occurs at 284 nanometers with a logarithmic extinction coefficient of 3.84 when measured in methanol [6] [26] [37]. This absorption band corresponds to π-π* transitions within the aromatic chromophore system of the bisbenzylisoquinoline structure [29].
Table 3: Spectroscopic Characteristics of Berbamine
| Technique | Characteristic |
|---|---|
| UV-Vis Absorption (MeOH) | λmax 284 nm (log ε 3.84) |
| IR (KBr) | 3450 cm⁻¹ (O-H phenolic) |
| IR (KBr) | 2950 cm⁻¹ (O-CH₃) |
| IR (KBr) | 2800 cm⁻¹ (N-CH₃) |
| IR (KBr) | 1515, 1275, 1117 cm⁻¹ (characteristic bands) |
| ¹H NMR (400 MHz, CD₃OD) | 7.37, 7.11, 6.77-6.69 ppm (aromatic) |
| ¹³C NMR | Chemical shifts relative to CDCl₃ |
| Mass Spectrometry (ESI+) | m/z 609.15 [M+H]⁺ |
| Mass Spectrometry (Molecular Ion) | m/z 608 |
| Mass Spectrometry (Base Peak) | m/z 174, 198 (fragmentation) |
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [6] [27]. The phenolic hydroxyl groups in berbamine generate a broad absorption band at 3450 cm⁻¹, confirming the presence of O-H stretching vibrations [6] [27] [37]. Methoxy groups produce distinct C-H stretching vibrations at 2950 cm⁻¹, while N-methyl groups contribute absorption at 2800 cm⁻¹ [6] [27] [37].
Characteristic infrared absorption bands specific to berbamine appear at 1515, 1275, and 1117 cm⁻¹, representing fingerprint regions that distinguish this compound from related alkaloids [27] [37]. These bands correspond to aromatic C=C stretching, C-O stretching, and skeletal vibrations within the bisbenzylisoquinoline framework [27].
High-performance liquid chromatography provides retention time data that serves as an additional analytical marker for berbamine identification [24] [25]. Under reversed-phase conditions using C18 stationary phases, berbamine typically elutes with retention times ranging from 15-25 minutes, depending on mobile phase composition and gradient conditions [24] [25]. Detection at 280 nanometers wavelength provides optimal sensitivity for chromatographic analysis [24] [31].
Berbamine exhibits widespread distribution across multiple Berberis species, with significant variations in content and tissue-specific accumulation patterns. The compound has been extensively documented in several important species within the Berberidaceae family.
Among the well-studied Berberis species, Berberis amurensis emerges as a particularly important source of berbamine, traditionally utilized in Chinese herbal medicine [1] [2] [3]. This species serves as the primary botanical source for pharmaceutical berbamine extraction and has been the subject of numerous bioactivity studies [4] [5] [6].
Comparative analyses of three closely related East Asian species—Berberis koreana, Berberis thunbergii, and Berberis amurensis—reveal remarkable differences in berbamine accumulation patterns [7] [8]. In leaf tissues specifically, Berberis thunbergii (Japanese barberry) demonstrated the highest berbamine concentration at 421.6 ± 27.1 micrograms per gram, followed by Berberis amurensis at 314.3 ± 43.8 micrograms per gram, and Berberis koreana at 85.8 ± 4.8 micrograms per gram [7]. These findings represent the first comprehensive quantitative comparison of berbamine versus berberine content in Berberis species, revealing that berbamine concentrations are approximately 20 times higher than berberine levels across all three species [7] [8].
Berberis darwinii, commonly known as Michay, has demonstrated exceptional potential as a source of both berbamine and related alkaloids [9] [10]. Recent cultivation studies have identified accessions with extraordinarily high alkaloid yields, with some specimens achieving total berbamine concentrations exceeding 9,978 micrograms per gram in root tissues [10]. The accession designated C2P18 exhibited particularly impressive combined alkaloid content, yielding 20,827.74 micrograms per gram of berberine and 9,978.27 micrograms per gram of palmatine [10].
Additional Berberis species documented to contain berbamine include Berberis vulgaris (common barberry), Berberis aristata, Berberis wilsoniae, and various other members of the genus distributed across temperate and subtropical regions of Asia, Europe, and America [11] [12] [13].
The distribution of berbamine within Berberis plants demonstrates pronounced tissue-specific patterns, with root systems consistently serving as the primary sites of alkaloid accumulation. Comprehensive tissue distribution studies reveal a hierarchical concentration gradient across different plant organs.
Root tissues consistently exhibit the highest berbamine concentrations across multiple Berberis species [9] [10] [13]. In Berberis darwinii, detailed analyses of 96 accessions revealed that roots contained the highest concentrations of both berberine and palmatine, with maximum alkaloid concentrations reaching 30,806 micrograms per gram in root tissues [10]. The exceptional accession C3P26 demonstrated berberine concentrations of 26,482.20 micrograms per gram in root tissues [10].
Stem tissues represent the secondary site of berbamine accumulation, though concentrations remain substantially lower than root levels [9] [10]. In Berberis darwinii, stems ranked second in alkaloid content following roots, while maintaining significantly higher concentrations than leaf tissues [10]. The stem bark specifically has been identified as containing notable alkaloid concentrations, with traditional pharmacological applications focusing on this tissue [13] [14].
Leaf tissues generally contain the lowest berbamine concentrations among vegetative organs [10] [7]. However, leaf tissue analyses have provided valuable insights into species-specific differences, as demonstrated in the comparative study of Berberis koreana, Berberis thunbergii, and Berberis amurensis [7]. Despite lower absolute concentrations, leaf tissues remain important for comparative studies due to their accessibility and consistent sampling protocols.
Fruit tissues exhibit variable berbamine content depending on the specific fruit component analyzed. In Berberis darwinii, seeds contained detectable alkaloid levels, while fruit pulp showed no detectable alkaloids [10]. This differential distribution within fruits suggests tissue-specific biosynthetic activity and accumulation patterns.
The bark tissues of both roots and stems have historically been recognized as concentrated sources of berbamine and related alkaloids [13]. Root bark particularly contains the highest alkaloid concentrations, with progressive increases in berbamine content correlating with plant age [13]. Young, actively growing shoots typically contain minimal alkaloid levels compared to mature tissues [13].
The biosynthetic pathway of berbamine follows the general benzylisoquinoline alkaloid (BIA) biosynthetic framework while incorporating specific enzymatic steps that distinguish it from other alkaloid products. The pathway begins with the coupling of dopamine and 4-hydroxyphenylacetaldehyde catalyzed by norcoclaurine synthase (NCS), a member of the pathogenesis-related protein 10/Bet v1 family [15] [16].
The initial condensation reaction produces (S)-norcoclaurine, which serves as the foundational intermediate for all benzylisoquinoline alkaloids [15] [16]. Subsequent modifications involve sequential O-methylation and N-methylation reactions catalyzed by specific methyltransferases. Norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the methylation of norcoclaurine at the C6 position, representing a critical rate-limiting step in the pathway [17] [15].
The coclaurine N-methyltransferase (CNMT) performs N-methylation of coclaurine, followed by additional hydroxylation reactions mediated by cytochrome P450 enzymes [17] [18]. The cytochrome P450 80B3 (CYP80B3), also known as (S)-N-methylcoclaurine 3′-hydroxylase, catalyzes the hydroxylation of N-methylcoclaurine [7].
The formation of (S)-reticuline represents a crucial branch point in benzylisoquinoline alkaloid biosynthesis [19] [16]. From this intermediate, the pathway diverges toward different alkaloid products. The berberine bridge enzyme (BBE), a flavin adenine dinucleotide-dependent oxidase, catalyzes the conversion of (S)-reticuline to (S)-scoulerine through oxidative ring closure, forming the characteristic berberine bridge [19] [16].
Berbamine biosynthesis specifically involves the action of berbamunine synthase, identified as cytochrome P450 80A (CYP80A) [7]. This enzyme appears to be specific to the berbamine biosynthetic branch and has been identified as a single-copy gene in Berberis koreana [7]. The berbamunine synthase catalyzes the formation of berbamunine, which serves as an intermediate in the berbamine biosynthetic pathway.
Additional cytochrome P450 oxidases and methyltransferases contribute to the final steps of berbamine formation [7] [18]. The pathway involves multiple members of the CYP80, CYP82, and CYP719 families, which are particularly enriched in Berberis species compared to non-alkaloid-producing plants [18].
The genetic regulation of berbamine production involves complex transcriptional control mechanisms governing the expression of biosynthetic enzymes. Comparative transcriptomic analyses of Berberis koreana, Berberis thunbergii, and Berberis amurensis have revealed species-specific differences in gene expression patterns that correlate with alkaloid accumulation profiles [7] [8].
Methyltransferase gene families exhibit particularly high copy numbers in Berberis species, with norcoclaurine 6-O-methyltransferase (6OMT) showing 13-15 copies and coclaurine N-methyltransferase (CNMT) containing 9-10 copies per species [7]. These copy numbers significantly exceed those found in other benzylisoquinoline alkaloid-producing species, such as Coptis deltoidea with five copies of 6OMT and three copies of CNMT [7].
The differential expression of biosynthetic genes among Berberis species provides insights into the genetic basis of berbamine accumulation variation. Berberis thunbergii showed consistently higher numbers of differentially expressed genes compared to Berberis amurensis in both Kyoto Encyclopedia of Genes and Genomes (KEGG) and differential gene expression analyses [7]. This pattern correlates with the higher berbamine content observed in Berberis thunbergii leaf tissues.
Specific enzymes within the berbamine biosynthetic pathway demonstrate variable expression patterns across species. The (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B3) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4-OMT) showed highest expression in Berberis amurensis, while tyrosine aminotransferase and (S)-scoulerine 9-O-methyltransferase exhibited peak expression in Berberis amurensis [7].
The berberine bridge enzyme (BBE), canadine synthase enzyme (CYP719A21), and tyrosine decarboxylase demonstrated highest expression levels in Berberis koreana [7]. These expression differences suggest species-specific regulatory mechanisms controlling alkaloid biosynthesis.
Cytochrome P450 gene families involved in berbamine biosynthesis show evidence of gene duplication and functional diversification [18]. The CYP82 gene family demonstrates particularly high abundance in alkaloid-producing species, with genes forming clusters within genomic scaffolds [18]. The evolution of these gene clusters through duplication events has contributed to the functional diversification observed in berbamine biosynthesis.
Berbamine belongs to the broader family of benzylisoquinoline alkaloids, sharing common biosynthetic origins while exhibiting distinct structural and functional characteristics. The relationship between berbamine and other benzylisoquinoline alkaloids reflects both evolutionary and biochemical connections within this important class of plant secondary metabolites.
The benzylisoquinoline alkaloid family encompasses numerous bioactive compounds, including berberine, palmatine, jatrorrhizine, magnoflorine, and coptisine [11] [15]. These alkaloids share the common (S)-reticuline intermediate but diverge through different enzymatic modifications [15] [16]. The structural diversity within this family results from variations in methylation patterns, hydroxylation sites, and oxidative coupling reactions.
Berbamine specifically represents a bis-benzylisoquinoline alkaloid, characterized by the linkage of two benzylisoquinoline units [6] [20]. This structural feature distinguishes berbamine from monomeric benzylisoquinoline alkaloids such as berberine and places it within a specialized subgroup that includes tetrandrine and cepharanthine [20].
The biosynthetic relationship between berbamine and berberine involves shared early pathway steps but divergent late-stage modifications [7]. Both alkaloids utilize the same initial enzymatic machinery for (S)-reticuline formation, including norcoclaurine synthase, 6OMT, CNMT, and CYP80B3 [7]. The divergence occurs at the berbamunine synthase step, which specifically channels intermediates toward berbamine formation rather than the berberine pathway [7].
Quantitative analyses reveal that berbamine concentrations consistently exceed berberine levels in Berberis species, with ratios approaching 20:1 in leaf tissues [7] [8]. This predominance of berbamine over berberine represents a significant finding that contradicts previous assumptions about the relative importance of berberine as the primary bioactive constituent in Berberis species [7].
The co-occurrence of berbamine with other benzylisoquinoline alkaloids in Berberis tissues suggests coordinated biosynthetic regulation [9] [10]. In Berberis darwinii, both berberine and palmatine accumulate alongside berbamine, with tissue-specific distribution patterns indicating shared regulatory mechanisms [9] [10]. Root tissues serve as the primary accumulation site for all three alkaloids, while stems and leaves show proportionally different alkaloid profiles [10].
The pharmacological properties of berbamine overlap with but also distinguish it from related benzylisoquinoline alkaloids [21] [6]. While berberine is primarily recognized for antimicrobial and metabolic activities, berbamine demonstrates distinct anticancer, anti-inflammatory, and immunomodulatory properties [21] [6]. These functional differences reflect structural variations that influence molecular target interactions and cellular mechanisms of action.